An In-depth Technical Guide to 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate
An In-depth Technical Guide to 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate
This technical guide provides a comprehensive overview of the known properties of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate, a versatile heterocyclic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes the available physicochemical data, outlines potential synthetic and analytical methodologies based on related compounds, and explores the putative biological activities and associated signaling pathways of the broader aminopyrimidine class, as specific data for the hemihydrate is limited.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀N₄O·0.5H₂O | [1] |
| Molecular Weight | 163.18 g/mol | [1] |
| CAS Number | 76750-84-0 | [1] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Purity | ≥ 98% | [1] |
| Melting Point | 299-303°C (anhydrous) | [3] |
| Water Solubility | Very faint turbidity | [3] |
| Synonyms | 6-Amino-2-dimethylamino-4-pyrimidinol Hemihydrate, 6-Amino-2-dimethylamino-4(1H)-pyrimidinone Hemihydrate | [2] |
Synthesis and Analysis
Detailed experimental protocols for the synthesis and analysis of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate are not extensively documented. However, established methods for analogous aminopyrimidine derivatives can provide valuable guidance for its preparation and characterization.
Potential Synthetic Pathway
The synthesis of substituted aminopyrimidines often involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine derivative. A plausible synthetic route for 4-Amino-2-dimethylamino-6-hydroxypyrimidine could involve the reaction of a cyanoacetate derivative with N,N-dimethylguanidine.
Below is a generalized workflow for the synthesis of a related compound, 2,4-diamino-6-hydroxypyrimidine, which could be adapted.[4]
Note: This is a generalized protocol for a similar compound and would require optimization for the synthesis of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate, likely substituting guanidine with N,N-dimethylguanidine.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of aminopyrimidine derivatives. While a specific method for the hemihydrate is not published, a general approach for a related compound, 2,4-diamino-6-hydroxypyrimidine, is described.[5]
Exemplary HPLC Method:
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Column: Hydrophilic interaction or reversed-phase C18 column.
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Mobile Phase: A gradient of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile).
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Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 210 nm).
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Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy would be crucial for structural confirmation. While specific spectral data for the hemihydrate is unavailable, data for structurally similar compounds can provide expected chemical shift ranges and vibrational frequencies.[6][7]
Potential Biological Activity and Signaling Pathways
4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate is primarily utilized as an intermediate in the synthesis of compounds with potential therapeutic applications, notably in antiviral and anticancer research.[1] The biological activities of the broader aminopyrimidine class suggest potential mechanisms of action for its derivatives.
Kinase Inhibition
Aminopyrimidine derivatives are well-established as scaffolds for the development of protein kinase inhibitors.[8] Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in various diseases, including cancer. The aminopyrimidine core can act as a hinge-binding motif, occupying the ATP-binding site of kinases and thereby inhibiting their activity.
Modulation of Nitric Oxide Synthase Expression
Studies on structurally related compounds, such as 2,4-diamino-6-hydroxypyrimidine, have shown that they can downregulate the expression of inducible nitric oxide synthase (iNOS) mRNA and protein.[9] iNOS is involved in inflammatory processes, and its inhibition is a target for anti-inflammatory drug development. This suggests that derivatives of 4-Amino-2-dimethylamino-6-hydroxypyrimidine might also possess anti-inflammatory properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for the hemihydrate is not widely available, related aminopyrimidine compounds are generally considered to be irritants to the skin, eyes, and respiratory system. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area.
Conclusion
4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate is a valuable building block in medicinal chemistry, with its derivatives showing promise in the development of novel therapeutics, particularly in the areas of oncology and virology. While specific experimental data for the hemihydrate itself is limited, the known properties of the broader aminopyrimidine class provide a strong foundation for its further investigation and application in drug discovery programs. Future research should focus on elucidating the specific biological activities of this compound and its derivatives to fully realize their therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate [cymitquimica.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 6. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]
- 7. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
